Synthesis and Characterization of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol: A Comprehensive Technical Guide
Synthesis and Characterization of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[3,4-d]pyrimidine scaffold, as a purine isostere, is a privileged structure found in numerous biologically active molecules, including kinase inhibitors and anti-cancer agents.[1][2][3] This document details a robust and logical synthetic pathway, beginning with a retrosynthetic analysis and culminating in a validated, step-by-step experimental protocol. The core of the synthesis involves the construction of the pyrimidinone ring followed by a critical thionation step. Furthermore, this guide outlines a multi-faceted characterization strategy, employing a suite of modern analytical techniques—including NMR, IR, and Mass Spectrometry—to ensure the unequivocal confirmation of the target molecule's structure and purity. Practical insights into experimental choices, potential challenges such as tautomerism, and troubleshooting are also discussed, providing researchers with a self-validating framework for the successful preparation and analysis of this valuable chemical entity.
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is a cornerstone in modern drug discovery, primarily due to its structural resemblance to the endogenous purine nucleobases, adenine and guanine. This bioisosteric relationship allows molecules containing this scaffold to interact with a wide array of biological targets, often by competing with natural ligands at ATP-binding sites.[4] Consequently, derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, including potent anti-proliferative, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][5]
Notably, the pyrazolo[3,4-d]pyrimidine framework is central to the design of numerous protein kinase inhibitors, a class of drugs that has revolutionized oncology.[3][6] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers. By designing molecules that selectively inhibit specific kinases, targeted therapies can be developed that are more effective and less toxic than traditional chemotherapy. The title compound, 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol, is a valuable intermediate in this field. The benzyl group at the N1 position provides a lipophilic handle that can influence target binding and pharmacokinetic properties, while the 4-thiol (or its tautomeric 4-thione) functionality serves as a versatile anchor for further chemical modification, enabling the generation of diverse compound libraries for screening and lead optimization.
This guide aims to provide a detailed, field-proven methodology for the synthesis and rigorous characterization of this key building block, empowering researchers to confidently produce and utilize it in their drug development programs.
Retrosynthetic Analysis and Synthetic Strategy
A logical synthetic strategy is paramount for achieving high purity and yield. The chosen pathway for 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is based on established and reliable chemical transformations. The retrosynthetic analysis, depicted below, breaks down the target molecule into its key precursors.
Caption: Retrosynthetic pathway for the target compound.
Strategic Rationale:
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Thionation: The most direct route to the target 4-thiol is the thionation of its corresponding 4-oxo analogue, 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. This is a common and high-yielding transformation using reagents like Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's Reagent.[7] This approach is chosen for its efficiency in installing the sulfur atom at a late stage.
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Pyrimidine Ring Formation: The pyrimidin-4-one ring is readily constructed by the cyclization of an ortho-amino-carboxamide precursor. Reacting 5-Amino-1-benzyl-1H-pyrazole-4-carboxamide with a one-carbon source like formic acid is a standard and effective method for forming the fused pyrimidine ring.[8]
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Precursor Synthesis: The required pyrazole intermediates are synthesized from acyclic starting materials. The reaction of benzylhydrazine with ethoxymethylenemalononitrile provides the 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile, which can then be selectively hydrolyzed to the corresponding carboxamide.[9] This multi-step approach provides a clear and controllable path to the key cyclization precursor.
Experimental Procedures: Synthesis
This section provides detailed, step-by-step protocols for the synthesis of the title compound.
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Phosphorus Pentasulfide is corrosive and reacts with moisture to release toxic H₂S gas; handle with extreme care.
Caption: Step-wise synthetic workflow diagram.
Protocol 2.1: Synthesis of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Precursor)
This protocol outlines the synthesis of the key intermediate required for the final thionation step. It combines the pyrazole formation, hydrolysis, and cyclization into a logical sequence.
Materials:
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Benzylhydrazine dihydrochloride
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Sodium acetate
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Ethoxymethylenemalononitrile
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Ethanol
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Concentrated Sulfuric Acid
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Formic Acid (98%)
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Sodium hydroxide solution (10% w/v)
Procedure:
-
Part A: 5-Amino-1-benzyl-1H-pyrazole-4-carbonitrile:
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In a 250 mL round-bottom flask, dissolve benzylhydrazine dihydrochloride (0.1 mol) and sodium acetate (0.2 mol) in a mixture of ethanol (100 mL) and water (25 mL).
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Stir the mixture for 15 minutes at room temperature to liberate the free base.
-
Add ethoxymethylenemalononitrile (0.1 mol) dropwise to the stirring solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
After completion, cool the mixture in an ice bath. The product will precipitate.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
-
Part B: 5-Amino-1-benzyl-1H-pyrazole-4-carboxamide:
-
Carefully add the dried carbonitrile from Part A (0.08 mol) in portions to ice-cold concentrated sulfuric acid (50 mL) with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
Stir the mixture at room temperature for 24 hours.
-
Pour the reaction mixture slowly onto crushed ice (approx. 300 g).
-
Neutralize the acidic solution by the slow addition of 10% NaOH solution until a pH of ~7 is reached, keeping the flask in an ice bath.
-
The carboxamide product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
-
Part C: 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one:
-
To the dried carboxamide from Part B (0.06 mol), add formic acid (60 mL).
-
Heat the mixture to reflux and maintain for 6 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).
-
The pyrimidinone product will precipitate. Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol to obtain a pure white solid.
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Protocol 2.2: Synthesis of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol (Target Compound)
Materials:
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1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
-
Phosphorus Pentasulfide (P₄S₁₀)
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Anhydrous Pyridine
-
Ethanol
Procedure:
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend the pyrimidinone precursor (0.05 mol) in anhydrous pyridine (100 mL).
-
With stirring, add Phosphorus Pentasulfide (0.03 mol, 0.6 eq) portion-wise to the suspension. The addition may be slightly exothermic.
-
Causality Note: Pyridine acts as both a solvent and a base, facilitating the thionation reaction. An excess of P₄S₁₀ is avoided to minimize side products.
-
-
Thionation:
-
Heat the reaction mixture to reflux and maintain for 5-7 hours. The color of the mixture will typically darken.
-
Monitor the reaction by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase) until the starting material spot is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing 400 mL of ice-cold water with stirring.
-
Stir the aqueous mixture for 1 hour to allow the product to precipitate fully and to hydrolyze any remaining P₄S₁₀.
-
Collect the crude solid product by vacuum filtration. Wash the filter cake extensively with water.
-
Purify the crude product by recrystallization from ethanol or an ethanol/water mixture to yield the title compound as a pale yellow or off-white solid.
-
Dry the final product in a vacuum oven at 40-50 °C.
-
Physicochemical and Spectroscopic Characterization
Unequivocal structural confirmation is achieved by a combination of analytical techniques. Each method provides complementary data that, when taken together, validates the identity and purity of the synthesized 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol.
Caption: Interrelation of analytical techniques for structural validation.
Table 1: Summary of Expected Characterization Data
| Technique | Parameter | Expected Result / Observation |
| Appearance | Physical State | Pale yellow to off-white crystalline solid |
| Melting Point | Range | A sharp melting point is expected for a pure compound. |
| ¹H NMR | Chemical Shifts (δ) | ~5.6 ppm (s, 2H): Benzyl CH₂ protons. ~7.3-7.5 ppm (m, 5H): Phenyl protons of the benzyl group. ~8.1 ppm (s, 1H): Pyrazole C3-H proton. ~8.4 ppm (s, 1H): Pyrimidine C6-H proton. ~13-14 ppm (br s, 1H): Thione N-H proton (exchangeable with D₂O). |
| ¹³C NMR | Chemical Shifts (δ) | ~50 ppm: Benzyl CH₂ carbon. ~127-136 ppm: Aromatic carbons (phenyl and heteroaromatic). ~175 ppm: Thiocarbonyl (C=S) carbon at C4 position. |
| IR Spectroscopy | Key Frequencies (cm⁻¹) | ~3100-3200: N-H stretching vibration. ~3030: Aromatic C-H stretching. ~1600, 1580: C=N and C=C stretching. ~1100-1250: C=S stretching vibration (often broad and coupled). Absence of a strong C=O band around 1680 cm⁻¹. |
| Mass Spec (ESI+) | m/z | 243.07 [M+H]⁺: Calculated for C₁₂H₁₁N₄S⁺. |
| Elemental Analysis | Composition | Calculated: C, 59.48%; H, 4.16%; N, 23.12%; S, 13.23%. Found: Values should be within ±0.4% of calculated values. |
Discussion and Field-Proven Insights
Thiol-Thione Tautomerism
A critical aspect of the title compound's chemistry is its existence as a mixture of two tautomers in solution: the 4-thiol form and the 4-thione form.
-
1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol (aromatic pyrimidine ring)
-
1-Benzyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione (non-aromatic pyrimidine ring)
In most cases, the equilibrium heavily favors the thione tautomer due to the greater thermodynamic stability of the C=S double bond compared to the C=N bond within the pyrimidine ring. This is reflected in the characterization data:
-
¹H NMR: The observation of a low-field, broad singlet around 13-14 ppm is characteristic of an N-H proton of a thioamide/thione, not an S-H proton of a thiol (which would typically appear between 1-4 ppm).
-
IR Spectroscopy: The presence of a distinct N-H stretch and a C=S stretch, coupled with the absence of an S-H stretch (typically weak, ~2550 cm⁻¹), supports the predominance of the thione form.
Understanding this equilibrium is crucial for planning subsequent reactions. For instance, S-alkylation reactions will proceed via the more nucleophilic sulfur atom of the thiol tautomer, even if it is the minor component in the equilibrium.
Troubleshooting and Optimization
-
Incomplete Thionation: If TLC analysis shows significant remaining starting material, the reaction time can be extended, or a small additional portion of P₄S₁₀ can be added. Ensure the pyridine is anhydrous, as moisture will consume the thionating reagent.
-
Purification Challenges: The crude product may contain sulfur-containing byproducts. Thorough washing during the work-up is essential. If recrystallization is insufficient, column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) can be employed for purification, although care must be taken as these compounds can be somewhat polar.
-
Product Stability: While generally stable, thiols/thiones can be susceptible to air oxidation over long-term storage. It is best to store the compound under an inert atmosphere (nitrogen or argon) in a cool, dark place.
Conclusion
This guide has detailed a reliable and well-documented pathway for the synthesis of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol. By following the multi-step protocol, which proceeds through a key pyrimidinone intermediate, researchers can obtain the target compound in good yield and high purity. The comprehensive characterization workflow, leveraging a suite of complementary analytical techniques, provides a robust framework for structural verification and quality control. The insights into the compound's inherent thiol-thione tautomerism and potential experimental challenges equip scientists with the necessary knowledge for successful synthesis and subsequent application of this versatile molecule in medicinal chemistry and drug discovery.
References
- Shri R.R.Lalan College, Chemistry Department, Bhuj-Kutch. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines.
-
Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. PubMed Central. Available at: [Link]
-
J Enzyme Inhib Med Chem. (2010). Synthesis and biological activity of pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives: in silico approach. PubMed. Available at: [Link]
-
Chem Biol Drug Des. (2017). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. PubMed. Available at: [Link]
-
Eur J Med Chem. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. PubMed. Available at: [Link]
-
American Elements. 1-benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol. American Elements. Available at: [Link]
-
CNR-IRIS. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. CNR-IRIS Repository. Available at: [Link]
-
Eur J Med Chem. (2009). Synthesis of some new pyrazolo[3,4-d]pyrimidine derivatives of expected anticancer and radioprotective activity. PubMed. Available at: [Link]
-
Radi, M., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Usiena air. Available at: [Link]
-
NIH. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. National Institutes of Health. Available at: [Link]
-
RSC Medicinal Chemistry. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. PubMed Central. Available at: [Link]
-
NIH. (2017). Sulphonated graphene oxide catalyzed continuous flow synthesis of pyrazolo pyrimidinones, sildenafil and other PDE-5 inhibitors. National Institutes of Health. Available at: [Link]
-
MDPI. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
-
NIH. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Institutes of Health. Available at: [Link]
-
Semantic Scholar. A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][5][10]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar. Available at: [Link]
-
Der Pharma Chemica. Synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidines and related heterocycles. Der Pharma Chemica. Available at: [Link]
-
MDPI. (2021). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Available at: [Link]
-
Semantic Scholar. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][5][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Semantic Scholar. Available at: [Link]
-
MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]
- Google Patents. WO2015114647A1 - Pyrazolopyrimidinones for the treatment of impotence and process for the preparation thereof. Google Patents.
- Google Patents. US7012148B2 - Compositions and methods for thionation during chemical synthesis reactions. Google Patents.
Sources
- 1. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulphonated graphene oxide catalyzed continuous flow synthesis of pyrazolo pyrimidinones, sildenafil and other PDE-5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. US7012148B2 - Compositions and methods for thionation during chemical synthesis reactions - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 56156-23-1|1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol|BLD Pharm [bldpharm.com]
